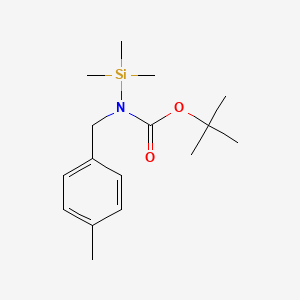

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a trimethylsilyl group, and a 4-methylbenzyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine typically involves the reaction of 1,1,1-trimethyl-N-(4-methylbenzyl)silanamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation Reactions: The trimethylsilyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the benzyl group, such as hydrogenation to convert the 4-methylbenzyl group to a 4-methylcyclohexyl group.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Free amine derivative.

Oxidation: Silanol derivatives.

Reduction: Hydrogenated benzyl derivatives.

Aplicaciones Científicas De Investigación

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions and easy removal under mild conditions.

Biology: Employed in the synthesis of biologically active molecules, such as peptides and pharmaceuticals, where protection of functional groups is crucial.

Medicine: Utilized in the development of drug candidates, particularly in the modification of amine-containing compounds to improve their stability and bioavailability.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings, where its unique reactivity and stability are advantageous.

Mecanismo De Acción

The mechanism of action of N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine primarily involves the protection and deprotection of amine groups. The Boc group provides steric hindrance and stability to the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules. The trimethylsilyl group also contributes to the compound’s reactivity, allowing for further functionalization through oxidation or substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-1,1,1-trimethylsilanamine: Similar structure but lacks the 4-methylbenzyl group.

N-Boc-1,1,1-trimethyl-N-(phenylmethyl)silanamine: Similar structure with a phenylmethyl group instead of a 4-methylbenzyl group.

N-Boc-1,1,1-trimethyl-N-(2-methylbenzyl)silanamine: Similar structure with a 2-methylbenzyl group.

Uniqueness

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various applications.

Actividad Biológica

N-Boc-1,1,1-trimethyl-N-(4-methylbenzyl)silanamine is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is significant in organic synthesis for stabilizing amines. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with silane functionalities have been reported to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of focal adhesion kinase (FAK) has been linked to reduced tumor growth and metastasis in various cancer models .

- Antioxidant Properties : Preliminary studies suggest that silane compounds can exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Cell Signaling Modulation : Some silane derivatives have been shown to modulate cell signaling pathways such as the VEGF pathway, which is crucial for angiogenesis in tumors .

Biological Activity Data

Case Study 1: FAK Inhibition and Cancer

A study evaluated the effects of FAK inhibitors on non-small cell lung cancer (NSCLC). The results demonstrated that inhibition of FAK led to a significant reduction in tumor growth and improved survival rates in murine models when combined with conventional chemotherapy agents . This suggests that this compound could potentially serve as an effective adjunct therapy in cancer treatment.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant properties of silane compounds. The study utilized various assays to measure the radical scavenging ability of N-Boc derivatives. Results indicated a strong correlation between the structural features of these compounds and their antioxidant efficacy . This highlights the potential for this compound in preventing oxidative damage in biological systems.

Research Findings

Recent literature has expanded on the biological implications of silane compounds:

- Lymphangiogenesis : Increased expression of vascular endothelial growth factors (VEGF) has been linked to enhanced lymphangiogenesis. Compounds that inhibit VEGF signaling pathways have shown promise in reducing tumor-associated lymphatic spread .

- Inflammatory Response : Silane derivatives may also modulate inflammatory responses by affecting cytokine expression. Inhibition of pathways such as MAPK has been associated with reduced inflammatory markers .

Propiedades

Fórmula molecular |

C16H27NO2Si |

|---|---|

Peso molecular |

293.48 g/mol |

Nombre IUPAC |

tert-butyl N-[(4-methylphenyl)methyl]-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C16H27NO2Si/c1-13-8-10-14(11-9-13)12-17(20(5,6)7)15(18)19-16(2,3)4/h8-11H,12H2,1-7H3 |

Clave InChI |

NCBQGBBGTRFWCA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)CN(C(=O)OC(C)(C)C)[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.